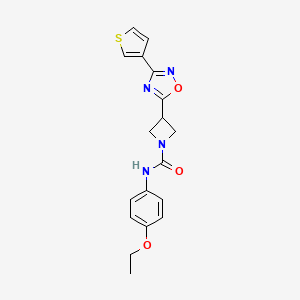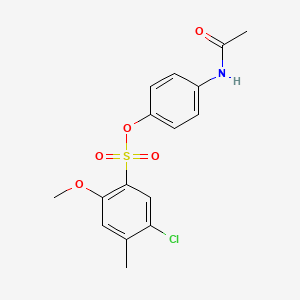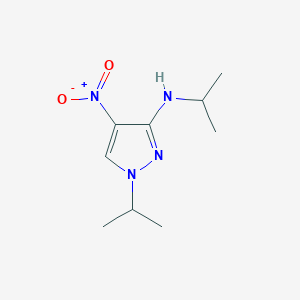![molecular formula C20H19FN2O B2875123 2-[(2,3-dihydro-1H-inden-1-yl)(prop-2-yn-1-yl)amino]-N-(3-fluorophenyl)acetamide CAS No. 1147761-33-8](/img/structure/B2875123.png)
2-[(2,3-dihydro-1H-inden-1-yl)(prop-2-yn-1-yl)amino]-N-(3-fluorophenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(2,3-dihydro-1H-inden-1-yl)(prop-2-yn-1-yl)amino]-N-(3-fluorophenyl)acetamide is a synthetic organic compound that features a complex structure combining an indene moiety, a propargyl group, and a fluorophenylacetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2,3-dihydro-1H-inden-1-yl)(prop-2-yn-1-yl)amino]-N-(3-fluorophenyl)acetamide typically involves multiple steps:
Formation of the Indene Moiety: The indene structure can be synthesized via a Ni-catalyzed intramolecular hydroacylation of 2-(prop-2-ynyl)benzaldehydes.
Attachment of the Propargyl Group: The propargyl group is introduced through a Sonogashira coupling reaction, which involves the reaction of an aryl halide with a terminal alkyne in the presence of a palladium catalyst and a copper co-catalyst.
Formation of the Amide Bond: The final step involves the formation of the amide bond between the indene-propargyl amine intermediate and 3-fluorophenylacetic acid, typically using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield and purity. The use of automated systems for reagent addition and product isolation can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-[(2,3-dihydro-1H-inden-1-yl)(prop-2-yn-1-yl)amino]-N-(3-fluorophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized at the indene moiety or the propargyl group, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can target the carbonyl group in the amide, potentially converting it to an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens (Cl₂, Br₂) or nitrating agents (HNO₃/H₂SO₄).
Major Products
Oxidation: Formation of indanone derivatives or carboxylic acids.
Reduction: Formation of secondary or tertiary amines.
Substitution: Introduction of halogens, nitro groups, or other electrophiles on the fluorophenyl ring.
Scientific Research Applications
Medicinal Chemistry: The compound’s structure suggests potential as a pharmacophore in drug design, particularly for targeting neurological disorders or cancer.
Biological Studies: It can be used as a probe to study the interactions of indene derivatives with biological targets.
Chemical Biology: The compound can serve as a tool to investigate the mechanisms of action of indene-based drugs.
Mechanism of Action
The mechanism by which 2-[(2,3-dihydro-1H-inden-1-yl)(prop-2-yn-1-yl)amino]-N-(3-fluorophenyl)acetamide exerts its effects is likely related to its ability to interact with specific molecular targets, such as enzymes or receptors. The indene moiety may facilitate binding to hydrophobic pockets, while the propargyl group can engage in covalent interactions with nucleophilic residues. The fluorophenylacetamide group may enhance binding affinity and specificity through hydrogen bonding and π-π interactions.
Comparison with Similar Compounds
Similar Compounds
2,3-dihydro-1H-inden-1-one derivatives: These compounds share the indene core and are known for their biological activities.
Fluorophenylacetamide derivatives: These compounds are often explored for their pharmacological properties, particularly in anti-inflammatory and anticancer research.
Uniqueness
2-[(2,3-dihydro-1H-inden-1-yl)(prop-2-yn-1-yl)amino]-N-(3-fluorophenyl)acetamide is unique due to the combination of the indene, propargyl, and fluorophenylacetamide groups, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics
Properties
IUPAC Name |
2-[2,3-dihydro-1H-inden-1-yl(prop-2-ynyl)amino]-N-(3-fluorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FN2O/c1-2-12-23(19-11-10-15-6-3-4-9-18(15)19)14-20(24)22-17-8-5-7-16(21)13-17/h1,3-9,13,19H,10-12,14H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WILAOFACEONCPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN(CC(=O)NC1=CC(=CC=C1)F)C2CCC3=CC=CC=C23 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2E)-3-(dimethylamino)-1-[3-fluoro-5-(trifluoromethyl)phenyl]prop-2-en-1-one](/img/structure/B2875044.png)

![4-cyclopropaneamido-N-[2-(3,5-dimethylbenzenesulfonamido)ethyl]benzamide](/img/structure/B2875046.png)

![2-[4-(2,3-dimethylphenoxy)-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2875048.png)
![4-[(3-Methyl-4-nitrophenoxy)methyl]benzohydrazide](/img/structure/B2875053.png)
![N-(2-bromophenyl)-2-({5-[(3-chlorophenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)acetamide](/img/new.no-structure.jpg)
![8-Methyl-8-azabicyclo[3.2.1]octan-2-one](/img/structure/B2875055.png)
![2-chloro-N-[3-(4-methylbenzoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]acetamide](/img/structure/B2875057.png)
![(2R)-2-[2-(Dimethylamino)ethoxy]propanoic acid;hydrochloride](/img/structure/B2875058.png)

![3,4-DIMETHOXY-N-{THIENO[2,3-D]PYRIMIDIN-4-YL}BENZAMIDE](/img/structure/B2875061.png)
![Benzyl 5-methyl-7-(3-phenoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2875063.png)
